molecular formula C19H18N6O2 B2804402 1-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892774-84-4

1-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2804402
CAS RN: 892774-84-4
M. Wt: 362.393
InChI Key: ZIQZJVOTRFJJAL-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as ETTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a triazole-based compound that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Antimicrobial Applications

1-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and its derivatives have been explored for their antimicrobial properties. Researchers have synthesized various triazole derivatives, including 1,2,4-triazoles, and evaluated their antimicrobial activities. Some of these derivatives displayed significant efficacy against a range of microorganisms (Bektaş et al., 2007), (Başoğlu et al., 2013), (Kaneria et al., 2016), (Hu et al., 2005), (Bayrak et al., 2009).

Applications in Energetic Materials

The compound has also been involved in the synthesis of bi-heterocyclic skeletons with high heat of formation (HOF) and corresponding energetic salts with substantial heat of detonation, indicating its potential in the development of energetic materials (Cao et al., 2020).

Anticancer and Antileishmanial Activities

Furthermore, derivatives containing the 1,2,4-oxadiazol moiety have been synthesized and assessed for their anticancer activity against various human cancer cell lines, showing promising results (Yakantham et al., 2019). Also, 4-amino-1,2,4-triazole derivatives have been evaluated for their antileishmanial activity, with some derivatives showing notable effectiveness (Süleymanoğlu et al., 2017).

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-26-15-10-8-14(9-11-15)25-17(20)16(22-24-25)19-21-18(23-27-19)13-6-4-12(2)5-7-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQZJVOTRFJJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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